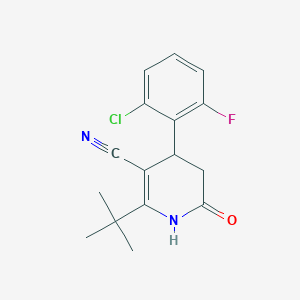
2-(Tert-butyl)-4-(2-chloro-6-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butyl)-4-(2-chloro-6-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C16H16ClFN2O and its molecular weight is 306.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Tert-butyl)-4-(2-chloro-6-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, commonly referred to as compound CB6751623, is a synthetic organic compound with potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C16H16ClFN2O
- Molecular Weight : 306.76 g/mol
- CAS Number : 338960-09-1
The biological activity of this compound has been primarily associated with its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze acetylcholine (ACh). Inhibition of these enzymes can lead to increased levels of ACh in the synaptic cleft, which is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease (AD) where cholinergic signaling is impaired .
Enzyme Inhibition
Research indicates that compounds similar to CB6751623 can effectively inhibit both AChE and BChE. This dual inhibition is crucial because BChE levels often rise in AD patients as AChE levels decline, suggesting that targeting both enzymes may enhance therapeutic outcomes .
Neuroprotective Effects
CB6751623 has shown promise in preclinical studies for its neuroprotective effects. By inhibiting cholinesterases, it may help mitigate the cognitive decline associated with AD. Furthermore, the compound's structure suggests it could possess antioxidant properties, which are beneficial in reducing oxidative stress linked to neurodegeneration .
Case Studies
- Study on Cholinesterase Inhibition : A study published in Cell Chemical Biology highlighted the effectiveness of similar compounds in inhibiting cholinesterases and their potential role in treating cognitive disorders .
- Neuroprotection Against Aβ Aggregation : Another investigation focused on multitargeted therapeutics that inhibit amyloid-beta (Aβ) aggregation while also blocking cholinesterase activity. Such compounds may offer a comprehensive approach to managing AD by addressing multiple pathways involved in the disease .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClFN2O |
| Molecular Weight | 306.76 g/mol |
| CAS Number | 338960-09-1 |
| AChE Inhibition IC50 | [Value not specified] |
| BChE Inhibition IC50 | [Value not specified] |
Propiedades
IUPAC Name |
6-tert-butyl-4-(2-chloro-6-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O/c1-16(2,3)15-10(8-19)9(7-13(21)20-15)14-11(17)5-4-6-12(14)18/h4-6,9H,7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMKNKBLLIBTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(CC(=O)N1)C2=C(C=CC=C2Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














